molecular formula C12H10O3 B8070463 [1,1'-Biphenyl]-2,4,4'-triol CAS No. 66624-11-1

[1,1'-Biphenyl]-2,4,4'-triol

Cat. No. B8070463
CAS RN: 66624-11-1
M. Wt: 202.21 g/mol
InChI Key: CDABMPUGYTZWIY-UHFFFAOYSA-N
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Description

Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . They are used in several industrial applications and are among the most persistent classes of pollutants .


Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. For instance, one study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles . Another study mentions the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine .


Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For example, one study discusses the creation of two-dimensional covalent organic frameworks with hierarchical porosity using biphenyl compounds .


Physical And Chemical Properties Analysis

Biphenyl has a molecular weight of 154.2078 and forms colorless crystals . It has a boiling point of 527 K and a melting point of 343 K .

Scientific Research Applications

  • Antibacterial Agents : Biphenyl derivatives, including [1,1'-Biphenyl]-2,4,4'-triol, have been studied for their potential as antibacterial agents against antibiotic-resistant bacteria. This research is crucial due to the global challenge of antibiotic resistance (Wang et al., 2022).

  • Tyrosinase Inhibition : Biphenyl ester derivatives, including those related to [1,1'-Biphenyl]-2,4,4'-triol, have been synthesized and found to be effective tyrosinase inhibitors. These compounds are relevant in the context of treatments for conditions like hypertension and inflammation (Kwong et al., 2017).

  • Pharmaceutical/Electronic Materials : The use of [1,1'-Biphenyl]-2,4,4'-triol in the templated deprotonative metalation of polyaryl systems can lead to the development of key materials for pharmaceutical and nanomaterials industries. This includes its transformation into multi-iodoarenes, which are precursors for organic light-emitting diodes (Martı́nez-Martı́nez et al., 2017).

  • Antimicrobial and Antioxidant Properties : Biphenyl compounds derived from natural sources have shown antimicrobial and antioxidant activities. This includes compounds similar to [1,1'-Biphenyl]-2,4,4'-triol isolated from natural products (Du et al., 2012).

  • Chemosensors for Carbohydrates : Biphenyl boronic acids, related to [1,1'-Biphenyl]-2,4,4'-triol, have been developed as chemosensors for carbohydrates. These compounds can differentiate between diol and triol units in carbohydrates, providing valuable stereochemical information (Oesch & Luedtke, 2015).

  • Liquid Crystal Research : Studies have shown that derivatives of [1,1'-Biphenyl]-2,4,4'-triol can be used to create liquid crystalline materials with potential applications in displays and other technologies (Hayashi, Yamaguchi, & Matsumoto, 2003).

Mechanism of Action

The mechanism of action of biphenyl compounds can vary depending on the specific compound and its application. For instance, benzidine, a biphenyl compound, is used as a component of a test for cyanide .

Safety and Hazards

Biphenyl is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-hydroxyphenyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDABMPUGYTZWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,4,4'-triol

CAS RN

66624-11-1
Record name 4-(4-hydroxyphenyl)benzene-1,3-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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